REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][OH:4].[C:5](OCC)(=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[N:8][CH:7]=1>>[OH:4][CH2:3][CH2:2][NH:1][C:5]([C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1)=[O:12]
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
NCCO
|
Name
|
|
Quantity
|
15.1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CN=CC=C1)(=O)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the product precipitated as a crystalline solid
|
Type
|
FILTRATION
|
Details
|
It was filtered
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
recrystallized from 2-propanol/ether
|
Type
|
FILTRATION
|
Details
|
The final product was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
resulting in a 64.5% yield
|
Type
|
CUSTOM
|
Details
|
mp 88.5°-89.5° C. (lit. value 92° C.)
|
Name
|
|
Type
|
|
Smiles
|
OCCNC(=O)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 64.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |